(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium
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Overview
Description
Titanium diisopropoxide bis(acetylacetonate) is an organometallic compound with the chemical formula [(CH₃)₂CHO]₂Ti(C₅H₇O₂)₂. It is commonly used as a precursor in the synthesis of titanium dioxide (TiO₂) and other titanium-based materials. This compound is known for its solubility in non-aqueous solvents and its utility in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Titanium diisopropoxide bis(acetylacetonate) can be synthesized through the reaction of titanium isopropoxide with acetylacetone. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the titanium isopropoxide. The general reaction is as follows:
Ti(OiPr)₄+2Hacac→Ti(acac)₂(OiPr)₂+2iPrOH
where Ti(OiPr)₄ is titanium isopropoxide and Hacac is acetylacetone .
Industrial Production Methods
In industrial settings, the production of titanium diisopropoxide bis(acetylacetonate) often involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as distillation to remove by-products and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Titanium diisopropoxide bis(acetylacetonate) undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and acetylacetone.
Thermal Decomposition: Decomposes upon heating to produce titanium dioxide.
Ligand Exchange: Can undergo ligand exchange reactions with other chelating agents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Thermal Decomposition: Conducted at elevated temperatures, often in an inert atmosphere.
Ligand Exchange: Involves the use of other chelating agents such as ethyl acetoacetate.
Major Products Formed
Titanium Dioxide (TiO₂): A major product formed through hydrolysis and thermal decomposition.
Acetylacetone: Released during hydrolysis reactions.
Scientific Research Applications
Titanium diisopropoxide bis(acetylacetonate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium dioxide nanoparticles and thin films.
Biology: Employed in the preparation of biocompatible coatings for medical implants.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance ceramics and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism by which titanium diisopropoxide bis(acetylacetonate) exerts its effects is primarily through the formation of titanium dioxide. Upon hydrolysis or thermal decomposition, the compound releases titanium ions, which then form titanium dioxide. This process involves the coordination of acetylacetonate ligands to the titanium center, followed by the release of these ligands during the formation of titanium dioxide .
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: Another titanium precursor used in the synthesis of titanium dioxide.
Titanium butoxide: Similar to titanium diisopropoxide bis(acetylacetonate) but with butoxide ligands.
Titanium oxyacetylacetonate: Contains acetylacetonate ligands but differs in its oxygen coordination
Uniqueness
Titanium diisopropoxide bis(acetylacetonate) is unique due to its dual functionality as both a titanium source and a chelating agent. This dual functionality allows for greater control over the synthesis of titanium-based materials, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C16H32O6Ti |
---|---|
Molecular Weight |
368.29 g/mol |
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium |
InChI |
InChI=1S/2C5H8O2.2C3H8O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3-4H,1-2H3;/b2*4-3-;;; |
InChI Key |
OLRBYEHWZZSYQQ-VGKOASNMSA-N |
Isomeric SMILES |
CC(O)C.CC(O)C.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ti] |
Canonical SMILES |
CC(C)O.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |
Origin of Product |
United States |
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